molecular formula C22H28N2O3 B588464 N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide CAS No. 57227-09-5

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide

Cat. No.: B588464
CAS No.: 57227-09-5
M. Wt: 368.477
InChI Key: VIXHHPJUMYBSCY-UHFFFAOYSA-N
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Description

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide (CAS 57227-09-5), also known as N-Benzoyl-DL-tyrosyl-N'',N''-dipropylamide, is a synthetic benzamide derivative featuring a central tyrosine-like scaffold. Its structure includes a 4-hydroxyphenyl group, a dipropylamino moiety, and a benzamide substituent (). The compound is synthesized via routes involving L-tyrosine or intermediates like alpha-(benzoylamino)-4-(benzoyloxy)-N,N-dipropylbenzamide, with yields dependent on reaction conditions (). Its molecular weight is approximately 440.58 g/mol (calculated from C₂₄H₃₁N₃O₃).

Properties

IUPAC Name

N-[1-(dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-3-14-24(15-4-2)22(27)20(16-17-10-12-19(25)13-11-17)23-21(26)18-8-6-5-7-9-18/h5-13,20,25H,3-4,14-16H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXHHPJUMYBSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670066
Record name Nalpha-Benzoyl-N,N-dipropyltyrosinamide
Source EPA DSSTox
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57227-09-5
Record name α-(Benzoylamino)-4-hydroxy-N,N-dipropylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57227-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalpha-Benzoyl-N,N-dipropyltyrosinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(Benzoylamino)-4-hydroxy-N,N-dipropylbenzenepropanamide
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Preparation Methods

Method A: TBTU-Mediated Amide Coupling

Procedure :

  • Intermediate 1 : Synthesize methyl 3-(4-hydroxyphenyl)-2-aminopropanoate via Strecker synthesis using 4-hydroxybenzaldehyde, ammonium chloride, and sodium cyanide.

  • Dipropylamination : React Intermediate 1 with dipropylamine and formaldehyde under reductive amination (NaBH₃CN, MeOH, 0°C→RT, 12 h).

  • Benzoylation :

    • Activate benzoic acid (1.2 eq) with TBTU (1.1 eq) and DIPEA (3 eq) in DMF.

    • Add Intermediate 2 (1 eq) and stir at RT for 6 h.

  • Deprotection : Hydrolyze methyl ester with LiOH (2 eq) in THF/H₂O (3:1) at 0°C→RT.

Yield : 62% (over 4 steps).

StepReagentsConditionsYield (%)
1NH₄Cl, NaCNEtOH, reflux, 4 h78
2Dipropylamine, NaBH₃CNMeOH, 0°C→RT, 12 h85
3TBTU, DIPEADMF, RT, 6 h72
4LiOHTHF/H₂O, 0°C→RT92

Method B: EDC/HOBt-Based Amide Formation

Procedure :

  • Intermediate 3 : Prepare 3-(4-hydroxyphenyl)-2-((dipropylamino)methyl)propanoic acid via Mannich reaction (dipropylamine, paraformaldehyde, 4-hydroxyphenylacetic acid).

  • Activation : Treat Intermediate 3 with EDC (1.5 eq) and HOBt (1.2 eq) in DCM at 0°C.

  • Coupling : Add benzylamine (1.2 eq) and stir at RT for 8 h.

  • Oxidation : Convert secondary alcohol to ketone using MnO₂ (3 eq) in toluene at 60°C.

Yield : 58% (over 3 steps).

StepReagentsConditionsYield (%)
1Dipropylamine, paraformaldehydeEtOH, reflux, 6 h70
2EDC, HOBtDCM, 0°C→RT, 8 h82
3MnO₂Toluene, 60°C, 3 h85

Optimization and Challenges

Protecting Group Strategies

  • Hydroxyl Protection : Use tert-butyldimethylsilyl (TBS) ethers (TBSCl, imidazole, DMF) to prevent side reactions during amidation.

  • Amine Protection : Boc groups (Boc₂O, DMAP) enable selective alkylation without over-reaction.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DCM) improve coupling efficiency by stabilizing reactive intermediates.

  • DIPEA vs. TEA : DIPEA (pKa ~11) outperforms TEA (pKa ~7.8) in scavenging HCl during acyl chloride formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=7.2 Hz, 2H, Ar-H), 7.48–7.41 (m, 3H, Ar-H), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (q, J=6.8 Hz, 1H, CH), 3.32–3.18 (m, 4H, NCH₂), 2.91 (dd, J=14.0, 6.8 Hz, 1H, CH₂), 2.78 (dd, J=14.0, 6.8 Hz, 1H, CH₂), 1.62–1.45 (m, 4H, CH₂), 0.92 (t, J=7.2 Hz, 6H, CH₃).

  • HRMS : m/z calcd. for C₂₂H₂₈N₂O₃ [M+H]⁺: 369.2178; found: 369.2181.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O/MeCN, 1 mL/min, λ=254 nm).

Comparative Analysis of Methods

ParameterMethod A (TBTU)Method B (EDC/HOBt)
Total Yield (%)6258
Reaction Time22 h17 h
Cost EfficiencyModerateHigh
Scalability>100 g<50 g

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors (0.5 mm ID) enhance heat transfer during exothermic amidation, reducing byproduct formation.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (1.2 vs. 3.8) .

Scientific Research Applications

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Alkoxy-Substituted Benzamides

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Features Reference
N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide 4-hydroxyphenyl ~440.58 Hydroxyl group enhances solubility; moderate lipophilicity (logP ~3.2)
N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide (Compound 9, ) 4-butoxyphenyl ~452.62 Butoxy group increases lipophilicity (logP ~4.1); potential for prolonged half-life
N-{(2S)-3-[4-(Hexyloxy)phenyl]-1-oxopropan-2-yl}benzamide (Compound 12, ) 4-hexyloxyphenyl ~508.74 Hexyloxy chain significantly enhances membrane permeability (logP ~5.8)

Key Findings :

  • Alkoxy chains (butoxy, hexyloxy) increase lipophilicity compared to the hydroxyl group, favoring blood-brain barrier penetration but reducing aqueous solubility ().
  • The hydroxyl group in the parent compound may improve target binding via hydrogen bonding, as seen in protease inhibitors ().

Analogues with Heterocyclic Modifications

Table 2: Heterocyclic Benzamide Derivatives

Compound Name Heterocyclic Group Biological Target Key Features Reference
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide Thiazole-pyridine hybrid CDK7 kinase Potent CDK7 inhibition (IC₅₀ = 12 nM); anticancer activity in vitro
3-(tert-butyl)-N-...-1H-pyrazole-5-carboxamide (Compound 69, ) Pyrazole-carboxamide Cysteine proteases Selective inhibition of cathepsin L (Ki = 0.8 nM)
Parent compound (CAS 57227-09-5) None Not explicitly reported Structural simplicity; potential as a scaffold for further modifications

Key Findings :

  • Thiazole and pyrazole modifications introduce steric bulk and electronic effects, enhancing target specificity ().

Fluorinated and Halogenated Analogues

Table 3: Fluorinated/Halogenated Derivatives

Compound Name Halogen/Substituent Key Features Reference
(Z)-4-(3-(3-Bromo-5-chlorophenyl)...benzamide (PF32, ) Bromo, chloro, trifluoromethyl High metabolic stability (t₁/₂ > 6 h in vitro); fluorination enhances bioavailability
Parent compound (CAS 57227-09-5) None Limited halogenation; moderate metabolic stability (t₁/₂ ~2.5 h in vitro)

Key Findings :

  • Fluorine and halogen atoms improve metabolic stability and electronic interactions with hydrophobic enzyme pockets ().
  • The parent compound’s lack of halogens may limit its utility in targets requiring strong hydrophobic interactions ().

Physicochemical and Pharmacokinetic Comparison

Table 4: Physicochemical Properties

Compound Name logP Solubility (mg/mL) Molecular Weight (g/mol) Reference
This compound ~3.2 0.15 (pH 7.4) 440.58
N-[(2S)-3-(4-Butoxyphenyl)-1-oxopropan-2-yl]benzamide ~4.1 0.03 (pH 7.4) 452.62
PF32 () ~5.9 <0.01 (pH 7.4) 625.32

Key Findings :

  • Increased lipophilicity (logP) correlates with reduced aqueous solubility, as seen in butoxy and fluorinated derivatives ().
  • The parent compound’s balance of logP and solubility makes it a viable candidate for oral administration ().

Biological Activity

N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide, with the CAS number 57227-09-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C22H28N2O3
  • Molecular Weight : 368.47 g/mol
  • Structure : The compound features a dipropylamino group and a hydroxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity using the MTT assay against several types of cancer cells:

Cell Line IC50 (µM) Comparison with Cisplatin
MDA-MB-231 (Breast)15.2More potent
SUIT-2 (Pancreatic)20.5Less potent
HT-29 (Colon)12.3More potent

The compound was found to be more effective than cisplatin in the MDA-MB-231 and HT-29 cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Cell cycle analysis indicated that treatment with this compound increased the percentage of sub-G1 cells, indicating cell death . Additionally, it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

Neuroprotective Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also offer neuroprotective benefits. It has been observed to modulate inflammatory pathways associated with neurodegenerative diseases. For instance, it was reported to inhibit the NLRP3 inflammasome activation, which is implicated in neuroinflammation . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their analogs:

  • Cytotoxicity Studies : A series of benzamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance potency, similar to findings with this compound .
  • Neuroinflammation Research : In models of neurodegeneration, compounds similar to this compound demonstrated the ability to reduce markers of inflammation and improve cognitive function in animal studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Starting from α-(benzoylamino)-4-(benzoyloxy)-N,N-dipropylbenzene propanamide, involving selective deprotection and functionalization steps.
  • Route 2 : Utilizing L-tyrosine as a precursor, followed by sequential N-alkylation and benzoylation under controlled anhydrous conditions .
    • Key Considerations : Route 2 is preferred for enantiomeric purity due to the chiral nature of L-tyrosine, while Route 1 offers scalability.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl groups) confirm structural integrity and stereochemistry .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) validate molecular weight and fragmentation patterns .
  • Melting Point Analysis : Sharp melting points (e.g., 160°C) ensure purity and crystallinity .
    • Data Table :
TechniqueKey ObservationsReference
¹H NMRδ 7.74 (d, 2H, J = 8.7 Hz)
ESI-MSm/z 488.6 (M + H)⁺
Melting Point160°C (fusion)

Q. What initial biological activities are associated with structurally related compounds?

  • Methodological Answer : Analogous compounds (e.g., KCC009 in ) exhibit protease inhibition or receptor modulation. For example:

  • HIV-1 Capsid Inhibition : Triazole-phenylalanine derivatives (e.g., compound III-15g) show IC₅₀ values <1 µM via competitive binding assays .
  • Anti-inflammatory Activity : Piperazine-linked benzamides (e.g., 11l in ) demonstrate IC₅₀ of 0.2 µM in TNF-α suppression models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Catalysis : Pd/C or NaHCO₃ improves coupling efficiency in benzoylation steps .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., deprotection) to minimize side reactions .
    • Data Table :
ParameterOptimized ConditionYield ImprovementReference
CatalystPd/C (5 mol%)+25%
Temperature0–5°C+15% purity

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., rotamers causing split peaks).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., HSQC correlates δ 4.28–4.17 ppm (¹H) with δ 58.6 ppm (¹³C) for stereochemical assignments .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental values .

Q. What structure-activity relationship (SAR) insights exist for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide ring enhances metabolic stability (t₁/₂ >6 hrs in microsomal assays) .
  • Side Chain Variations : Substituting dipropylamine with piperazine (e.g., compound 11l) improves solubility (logP reduced from 4.2 to 2.8) and receptor affinity .
    • Data Table :
DerivativeModificationBiological ImpactReference
11l (Piperazine)Increased hydrophilicityIC₅₀ = 0.2 µM (TNF-α)
III-15g (Triazole)Enhanced bindingHIV-1 inhibition (IC₅₀ <1 µM)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(Dipropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)benzamide

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